molecular formula C17H15N5 B12426879 3-Phenylphen-azopyridine-d5

3-Phenylphen-azopyridine-d5

Cat. No.: B12426879
M. Wt: 294.36 g/mol
InChI Key: RBGZGPSVFJKROH-OUHXUHDZSA-N
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Description

3-Phenylphen-azopyridine-d5 is a deuterated derivative of azopyridine, a compound known for its photoresponsive properties. Azopyridines are a class of azo compounds that combine the photoresponse of the azo chromophore with the chemistry of the pyridine ring. This combination makes them highly versatile and useful in various scientific applications .

Preparation Methods

The synthesis of 3-Phenylphen-azopyridine-d5 typically involves the reaction of a deuterated phenylhydrazine with a pyridine derivative under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

3-Phenylphen-azopyridine-d5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

3-Phenylphen-azopyridine-d5 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenylphen-azopyridine-d5 involves its ability to undergo reversible trans-to-cis photoisomerization. This process changes the molecular geometry and polarity of the compound, which can trigger various effects depending on the application. The molecular targets and pathways involved include interactions with hydrogen and halogen bonds, as well as changes in pH responsiveness .

Comparison with Similar Compounds

3-Phenylphen-azopyridine-d5 is unique due to its deuterated nature, which can provide insights into reaction mechanisms and kinetic studies. Similar compounds include:

These compounds share some properties but differ in their specific applications and chemical behaviors.

Properties

Molecular Formula

C17H15N5

Molecular Weight

294.36 g/mol

IUPAC Name

3-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]-5-phenylpyridine-2,6-diamine

InChI

InChI=1S/C17H15N5/c18-16-14(12-7-3-1-4-8-12)11-15(17(19)20-16)22-21-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20)/i2D,5D,6D,9D,10D

InChI Key

RBGZGPSVFJKROH-OUHXUHDZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(N=C(C(=C2)C3=CC=CC=C3)N)N)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3

Origin of Product

United States

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